1-Tert-butyl 4-methyl (2E)-but-2-enedioate
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Overview
Description
t-Butyl methyl fumarate: is an organic compound with the chemical formula C₉H₁₄O₄ It is an ester derived from fumaric acid, where one of the carboxyl groups is esterified with a t-butyl group and the other with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: t-Butyl methyl fumarate can be synthesized through the esterification of fumaric acid with t-butyl alcohol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of t-butyl methyl fumarate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the separation and purification of the ester can be accomplished through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: t-Butyl methyl fumarate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield fumaric acid, t-butyl alcohol, and methanol.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different esters.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reduction reactions.
Major Products Formed:
Hydrolysis: Fumaric acid, t-butyl alcohol, and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: t-Butyl alcohol and methyl alcohol.
Scientific Research Applications
Chemistry: t-Butyl methyl fumarate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, t-butyl methyl fumarate is explored for its potential as a prodrug. Its ester groups can be hydrolyzed in vivo to release the active fumaric acid, which has therapeutic properties.
Industry: The compound is utilized in the production of polymers and resins. Its ester functionality allows it to participate in polymerization reactions, leading to the formation of materials with desirable properties.
Mechanism of Action
The mechanism of action of t-butyl methyl fumarate involves the hydrolysis of its ester groups to release fumaric acid. Fumaric acid is known to modulate various biological pathways, including the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress by upregulating the expression of antioxidant proteins.
Comparison with Similar Compounds
Dimethyl fumarate: An ester of fumaric acid with two methyl groups. It is used in the treatment of multiple sclerosis and psoriasis.
Diethyl fumarate: An ester of fumaric acid with two ethyl groups. It is used in organic synthesis and as a plasticizer.
t-Butyl ethyl fumarate: An ester of fumaric acid with a t-butyl group and an ethyl group. It has similar applications in organic synthesis.
Uniqueness: t-Butyl methyl fumarate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. The presence of the bulky t-butyl group can influence the compound’s steric and electronic characteristics, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl but-2-enedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKWCGTZPGQABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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